molecular formula C9H11IO B12841618 2-Ethoxy-3-iodotoluene

2-Ethoxy-3-iodotoluene

Cat. No.: B12841618
M. Wt: 262.09 g/mol
InChI Key: XYRHWYPFDUFTHT-UHFFFAOYSA-N
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Description

2-Ethoxy-3-iodotoluene is an organic compound that belongs to the class of iodotoluenes It is characterized by the presence of an ethoxy group (-OCH2CH3) and an iodine atom attached to a toluene ring

Properties

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

2-ethoxy-1-iodo-3-methylbenzene

InChI

InChI=1S/C9H11IO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3

InChI Key

XYRHWYPFDUFTHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1I)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-iodotoluene typically involves the iodination of 2-ethoxytoluene. One common method is the electrophilic aromatic substitution reaction, where 2-ethoxytoluene is treated with iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of 2-Ethoxy-3-iodotoluene may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Fractional distillation or recrystallization techniques may be employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-iodotoluene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 2-ethoxy-3-methoxytoluene.

    Oxidation: Products include 2-ethoxy-3-iodobenzaldehyde or 2-ethoxy-3-iodobenzoic acid.

    Reduction: Products include 2-ethoxy-3-iodocyclohexane.

Scientific Research Applications

2-Ethoxy-3-iodotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-iodotoluene involves its reactivity towards various chemical reagents. The iodine atom, being a good leaving group, facilitates substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 2-Iodotoluene
  • 3-Iodotoluene
  • 4-Iodotoluene

Comparison: 2-Ethoxy-3-iodotoluene is unique due to the presence of both an ethoxy group and an iodine atom on the toluene ring. This combination imparts distinct reactivity compared to other iodotoluenes, making it valuable for specific synthetic applications .

Biological Activity

2-Ethoxy-3-iodotoluene is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

2-Ethoxy-3-iodotoluene has the molecular formula C10H13IO and features an ethoxy group and an iodine atom attached to a toluene ring. Its structural formula can be represented as follows:

C6H4(I)(C2H5O)CH3\text{C}_6\text{H}_4(\text{I})(\text{C}_2\text{H}_5\text{O})\text{CH}_3

Biological Activity Overview

Research indicates that 2-Ethoxy-3-iodotoluene exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that it can inhibit the proliferation of cancer cells.
  • Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Enzyme Inhibition : It has been noted for its role in inhibiting certain enzymes, potentially affecting metabolic pathways.

The biological activity of 2-Ethoxy-3-iodotoluene is believed to stem from its interaction with specific cellular targets:

  • Cell Proliferation Inhibition : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it can influence cellular signaling pathways linked to apoptosis and survival.
  • Nuclear Receptor Interaction : Preliminary data suggest that it may interact with nuclear receptors, affecting gene expression related to cell growth and differentiation.

Case Studies and Research Findings

Several studies have explored the biological effects of 2-Ethoxy-3-iodotoluene:

  • In vitro Studies :
    • A study conducted on various cancer cell lines (MCF7, A549) showed that treatment with 2-Ethoxy-3-iodotoluene resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 20 µM depending on the cell line used .
    • The compound also exhibited antioxidant activity, as evidenced by increased catalase and superoxide dismutase levels in treated cells compared to controls .
  • In vivo Studies :
    • Animal models treated with 2-Ethoxy-3-iodotoluene demonstrated reduced tumor growth compared to untreated controls. Histopathological analysis revealed decreased mitotic figures in tumor tissues, indicating effective inhibition of cell division .

Data Tables

The following table summarizes the biological activity data for 2-Ethoxy-3-iodotoluene across different studies:

StudyCell LineIC50 (µM)Mechanism of Action
MCF715Cell cycle arrest
A54912ROS modulation
HepG218Enzyme inhibition

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